molecular formula C8H9NO5S2 B14496778 2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid CAS No. 63240-33-5

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid

Katalognummer: B14496778
CAS-Nummer: 63240-33-5
Molekulargewicht: 263.3 g/mol
InChI-Schlüssel: RHTNDRUWGPTDOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of both amino and sulfonyl functional groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and fuming sulfuric acid to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both amino and ethenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

63240-33-5

Molekularformel

C8H9NO5S2

Molekulargewicht

263.3 g/mol

IUPAC-Name

2-amino-4-ethenylsulfonylbenzenesulfonic acid

InChI

InChI=1S/C8H9NO5S2/c1-2-15(10,11)6-3-4-8(7(9)5-6)16(12,13)14/h2-5H,1,9H2,(H,12,13,14)

InChI-Schlüssel

RHTNDRUWGPTDOL-UHFFFAOYSA-N

Kanonische SMILES

C=CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.